molecular formula C21H18N4S2 B11488471 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11488471
M. Wt: 390.5 g/mol
InChI Key: MVMJMXOARJJRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features a unique combination of indole, thiazole, and pyrimidine rings

Properties

Molecular Formula

C21H18N4S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-benzyl-7-(2,3-dihydroindol-1-yl)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C21H18N4S2/c1-14-22-19(24-12-11-16-9-5-6-10-17(16)24)18-20(23-14)25(21(26)27-18)13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3

InChI Key

MVMJMXOARJJRAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and pyrimidine rings, followed by the introduction of the indole moiety. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

3-BENZYL-7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-BENZYL-7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties

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